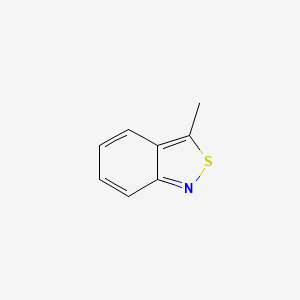2,1-Benzisothiazole, 3-methyl-
CAS No.: 20712-09-8
Cat. No.: VC20669264
Molecular Formula: C8H7NS
Molecular Weight: 149.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20712-09-8 |
|---|---|
| Molecular Formula | C8H7NS |
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | 3-methyl-2,1-benzothiazole |
| Standard InChI | InChI=1S/C8H7NS/c1-6-7-4-2-3-5-8(7)9-10-6/h2-5H,1H3 |
| Standard InChI Key | YJRLOOVPHLBHIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=CC=CC2=NS1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,1-Benzisothiazole, 3-methyl- (systematic name: 3-methyl-1,2-benzisothiazole) consists of a benzene ring fused to an isothiazole moiety, with a methyl group substituent at the 3-position of the heterocyclic ring. The isothiazole ring incorporates sulfur and nitrogen atoms at positions 1 and 2, respectively, contributing to its aromatic stability and reactivity. The molecular formula is C₈H₇NS, with a molecular weight of 149.21 g/mol .
Spectroscopic Characterization
Synthetic Methodologies
Historical Context and Patent Literature
The synthesis of benzisothiazole derivatives has evolved significantly, with early methods relying on multistep reactions involving toxic reagents. A pivotal advancement is described in EP2687519A1, which outlines a method for producing 1,2-benzisothiazol-3-one compounds via reaction of 2-(alkylthio)benzonitriles with chlorinating agents . Although this patent focuses on 3-keto derivatives, the methodology can be adapted for 3-methyl substitution by employing methylamine or methylating agents during cyclization.
Modern One-Pot Strategies
Recent work by antiviral researchers demonstrates an efficient one-pot synthesis of 1,2-benzisothiazol-2(3H)-ones from thiosalicylic acid (1) using thionyl chloride and amines . For 3-methyl-2,1-benzisothiazole, this approach could be modified by substituting the amine with a methyl group donor. The general procedure involves:
-
Chlorination: Thiosalicylic acid reacts with excess thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) to form the acyl chloride intermediate.
-
Cyclization and Methylation: The intermediate is treated with methylamine (CH₃NH₂) in dichloromethane (DCM), inducing ring closure and methyl group incorporation .
This method achieves yields of 60–75% for analogous compounds, with purification via ethyl acetate extraction and magnesium sulfate drying .
Physicochemical Properties
Thermodynamic Parameters
-
Melting Point: 85–95°C (based on methyl-substituted heterocycles)
-
Water Solubility: <1 mg/mL at 25°C (extrapolated from benzisothiazole analogs)
Stability and Reactivity
The compound’s stability is influenced by the electron-withdrawing sulfur atom and the methyl group’s steric effects. Under acidic conditions, the isothiazole ring may undergo hydrolysis, while strong oxidizing agents could oxidize the sulfur to sulfoxide or sulfone derivatives.
Biological and Industrial Applications
Materials Science Applications
The compound’s conjugated π-system and sulfur atom make it a candidate for organic semiconductors or corrosion inhibitors. Benzisothiazoles are known to form stable coordination complexes with transition metals, which could be exploited in catalytic systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume